

(Methyleneamino)acetonitrile: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Methyleneamino)acetonitrile

Cat. No.: B091335

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of **(methyleneamino)acetonitrile**, a molecule of significant interest in both synthetic organic chemistry and prebiotic chemistry. We will explore its initial discovery, the first documented synthesis, and the underlying reaction mechanisms. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical intermediate.

Introduction to (Methyleneamino)acetonitrile

(Methyleneamino)acetonitrile, also known as methyleneglycinonitrile, is an organic compound with the chemical formula $C_3H_4N_2$.^[1] It is characterized by the presence of a methyleneamino group ($=N-CH_2-$) and a nitrile group ($-C\equiv N$).^[2] This unique combination of functional groups makes it a reactive and valuable building block in organic synthesis.^[2]

The molecule typically appears as a white to off-white crystalline powder and is soluble in hot methanol. Its significance extends beyond the laboratory, with studies suggesting a potential role in the prebiotic synthesis of peptides and other biomolecules.^[3]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃ H ₄ N ₂	[1]
Molecular Weight	68.08 g/mol	[1]
Melting Point	128-131 °C	
Appearance	White to almost white crystalline powder	
IUPAC Name	2- (methylideneamino)acetonitrile	[1]
CAS Number	109-82-0	[1]

The Discovery of (Methyleneamino)acetonitrile

The history of (methyleneamino)acetonitrile is intertwined with the broader exploration of amino acids and their derivatives. Early investigations into the reactions of formaldehyde with ammonia and cyanides laid the groundwork for its eventual identification. While a singular "discovery" event is not prominently documented, its preparation was described in the early 20th century. The seminal work that established a reliable and well-documented synthesis was a crucial step in making this compound readily available for further study.

The First Detailed Synthesis

The first widely recognized and detailed procedure for the synthesis of (methyleneamino)acetonitrile was published in *Organic Syntheses*. This method, which remains a valuable reference, involves the reaction of formaldehyde with ammonium chloride and sodium cyanide in the presence of acetic acid.[\[4\]](#)

Reaction Scheme

The overall reaction can be represented as follows:

[Click to download full resolution via product page](#)

Caption: Overall reaction for the synthesis of **(methyleneamino)acetonitrile**.

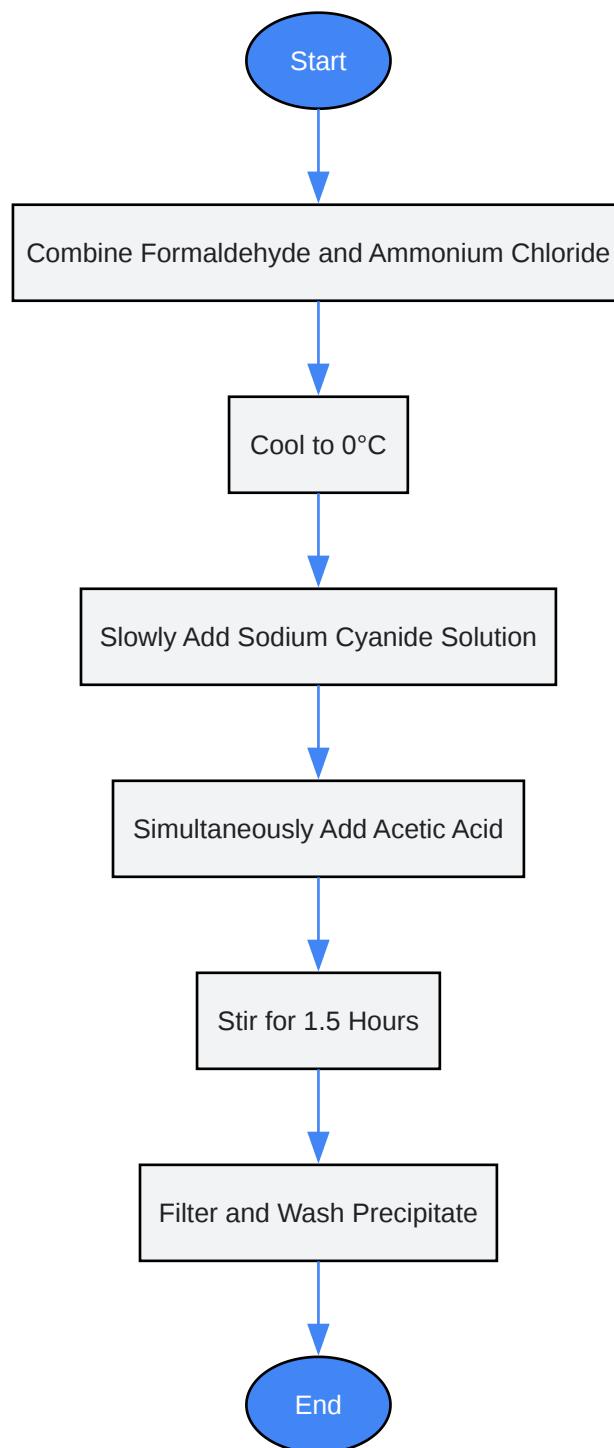
Detailed Experimental Protocol

The following protocol is adapted from the procedure detailed in *Organic Syntheses*.^[4]

Materials:

- Formaldehyde (technical, sp. gr. 1.078/20°)
- Ammonium chloride
- Sodium cyanide (98%)
- Glacial acetic acid
- Ice

Procedure:


- In a 5-liter round-bottomed flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, combine 1620 g (1.5 L, 18.9 moles) of technical formaldehyde and 540 g (10 moles) of ammonium chloride.
- Cool the mixture to 0°C, a temperature that should be maintained throughout the reaction.
- Begin stirring and add a solution of 490 g (9.8 moles) of 98% sodium cyanide in 850 cc. of water from a dropping funnel at a rate of approximately 90 drops per minute. This addition should take at least six hours.
- Once half of the sodium cyanide solution has been added, begin the addition of 380 cc. of glacial acetic acid at a rate of 2–2.5 cc. per minute, such that the addition of both the remaining cyanide solution and the acetic acid are completed simultaneously.
- After the additions are complete, continue stirring the mixture for an additional 1.5 hours.
- Filter the precipitated product and wash it with 1.5 L of water.

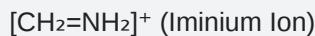
- Filter the product again with suction, wash with 500 cc. of water, and dry on filter paper.

Yield:

This procedure yields 410–475 g (61–71% of the theoretical amount) of **(methyleneamino)acetonitrile** with a melting point of 129°C.^[4] A German patent filed in 1958 describes an improved process with yields of 80-85% by carefully controlling the reaction temperature between -20 to +10 °C and maintaining a pH below 6.^[5]

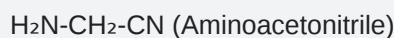
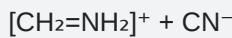
Experimental Workflow

[Click to download full resolution via product page](#)

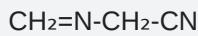


Caption: Key steps in the first synthesis of **(methyleneamino)acetonitrile**.

Mechanistic Insights



The synthesis of **(methyleneamino)acetonitrile** is a variation of the Strecker synthesis of amino acids.^[6] The reaction proceeds through several key steps:

- Formation of the Iminium Ion: In the acidic medium, formaldehyde reacts with ammonia (from ammonium chloride) to form an iminium ion intermediate.
- Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion.
- Formation of Aminoacetonitrile: This nucleophilic addition results in the formation of aminoacetonitrile.
- Reaction with Formaldehyde: The aminoacetonitrile then reacts with another molecule of formaldehyde to form **(methyleneamino)acetonitrile**.



Iminium Ion Formation

Aminoacetonitrile Formation

Final Product Formation

[Click to download full resolution via product page](#)

Caption: Simplified reaction mechanism for the formation of **(methyleneamino)acetonitrile**.

Significance in Prebiotic Chemistry

Beyond its utility in synthetic chemistry, **(methyleneamino)acetonitrile** has garnered attention for its potential role in the origins of life.^[3] It is considered a plausible prebiotic molecule as it

can be formed from simple precursors like hydrogen cyanide, ammonia, and formaldehyde, which are thought to have been present on early Earth.[3][7]

Studies have shown that **(methyleneamino)acetonitrile** can act as a precursor to glycine and can also function as a dehydrating and condensing agent in the formation of peptides from other amino acids.[3] This dual role makes it a compelling candidate in models of chemical evolution.

Conclusion

(Methyleneamino)acetonitrile is a molecule with a rich history and diverse applications. From its first detailed synthesis to its potential involvement in the origins of life, it continues to be a subject of scientific inquiry. The robust and well-documented synthetic procedures have made it an accessible and valuable tool for chemists. As our understanding of prebiotic chemistry deepens, the significance of **(methyleneamino)acetonitrile** is likely to grow, further solidifying its place as a cornerstone of both synthetic and theoretical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methyleneamino)acetonitrile | C₃H₄N₂ | CID 8015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 109-82-0: 2-(Methyleneamino)acetonitrile | CymitQuimica [cymitquimica.com]
- 3. Methylenearminoacetonitrile: possible role in chemical evolution-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. DE1097433B - Process for the production of pure N-methyleneaminoacetonitrile (N-methyleneglycine nitrile) - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [(Methyleneamino)acetonitrile: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091335#discovery-and-first-synthesis-of-methyleneamino-acetonitrile\]](https://www.benchchem.com/product/b091335#discovery-and-first-synthesis-of-methyleneamino-acetonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com